4-(5-Fluoro-2-methoxyphenyl)piperidine
Description
4-(5-Fluoro-2-methoxyphenyl)piperidine is a piperidine derivative featuring a phenyl ring substituted with a fluorine atom at the 5-position and a methoxy group at the 2-position (ortho to the piperidine attachment). This compound is cataloged under ID 2035383 in pharmaceutical databases, highlighting its relevance in medicinal chemistry . The fluorine and methoxy substituents are critical for electronic and steric interactions, making it a valuable candidate for structure-activity relationship (SAR) studies.
Properties
CAS No. |
255893-55-1 |
|---|---|
Molecular Formula |
C12H16FNO |
Molecular Weight |
209.26 g/mol |
IUPAC Name |
4-(5-fluoro-2-methoxyphenyl)piperidine |
InChI |
InChI=1S/C12H16FNO/c1-15-12-3-2-10(13)8-11(12)9-4-6-14-7-5-9/h2-3,8-9,14H,4-7H2,1H3 |
InChI Key |
VSOZYVHMRRLERD-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)F)C2CCNCC2 |
Canonical SMILES |
COC1=C(C=C(C=C1)F)C2CCNCC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The position and nature of substituents on the phenyl ring significantly influence biological activity:
- Fluorine Position : In EP2 receptor modulators (e.g., CID890517), the para-fluorine on the benzamide group enhances potentiation. Moving fluorine to meta or ortho positions (e.g., TG6–127-1/2) reduces activity, emphasizing the importance of substituent geometry . For 4-(5-Fluoro-2-methoxyphenyl)piperidine, the 5-fluoro group (meta to the piperidine attachment) may confer distinct electronic effects compared to para-substituted analogs.
- Methoxy vs.
Pharmacological Implications
- Receptor Specificity: The methoxy group in UK-78,282 (para to propyl chain) contributes to Kv1.3 channel blockade, whereas the ortho-methoxy in this compound may favor interactions with other targets, such as serotonin/norepinephrine transporters (as seen in ) .
- Fluorine’s Role: Fluorine’s electron-withdrawing effect enhances metabolic stability and binding affinity. The 5-fluoro substitution in the target compound may optimize these properties compared to non-fluorinated analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
